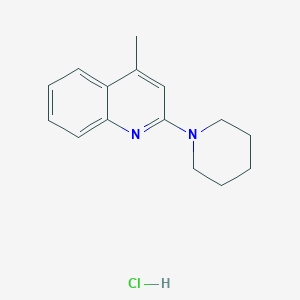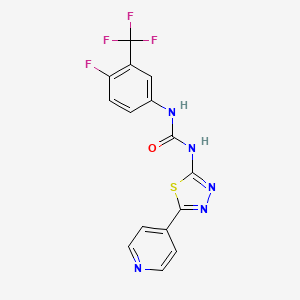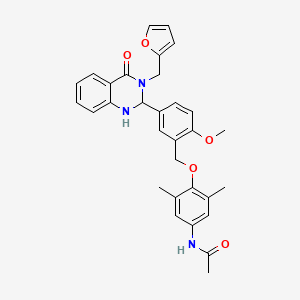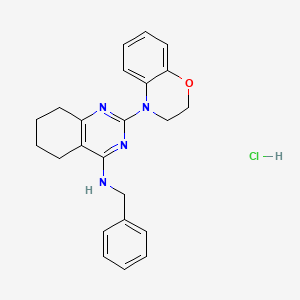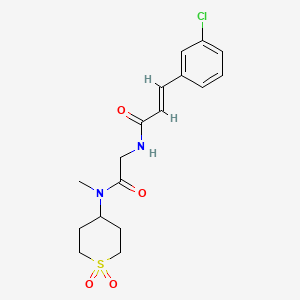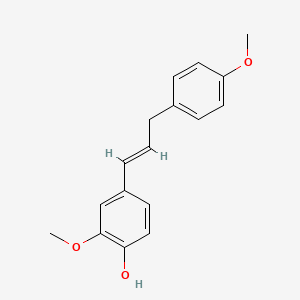
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol is an organic compound characterized by its phenolic structure with methoxy groups and a propenyl side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methoxyphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 4-methoxyphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the propenyl side chain.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The propenyl side chain can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are employed for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated phenolic compounds.
科学研究应用
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the methoxy groups and propenyl side chain contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and exert various effects, depending on the context of the study.
相似化合物的比较
4-Methoxyphenol: Shares the phenolic structure but lacks the propenyl side chain.
4-Methoxybenzaldehyde: Contains the methoxy group and aromatic ring but differs in functional groups.
Eugenol: Similar in having a propenyl side chain and phenolic structure but differs in the position of the methoxy group.
Uniqueness: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy groups and propenyl side chain makes it a versatile compound for various applications.
属性
IUPAC Name |
2-methoxy-4-[(E)-3-(4-methoxyphenyl)prop-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)4-3-5-14-8-11-16(18)17(12-14)20-2/h3,5-12,18H,4H2,1-2H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMKJHTTWBHRD-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC=CC2=CC(=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)
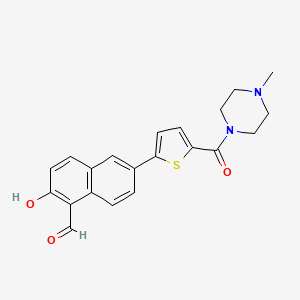
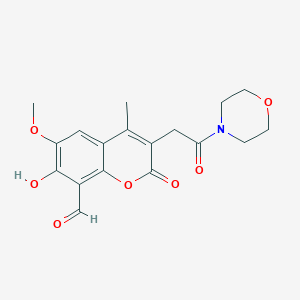
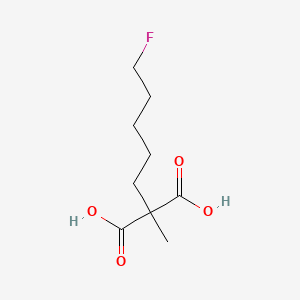
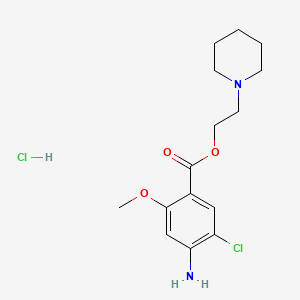
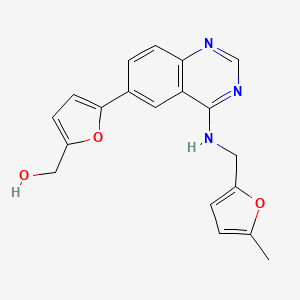
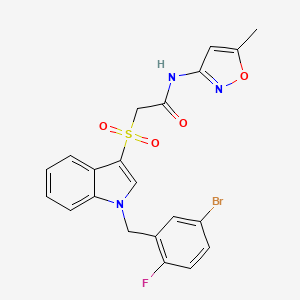
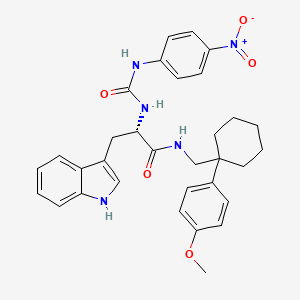
![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)
